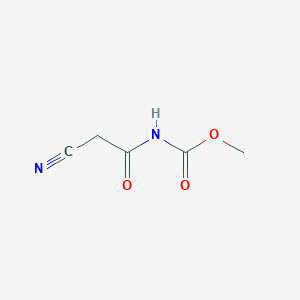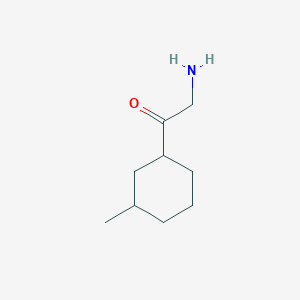![molecular formula C12H16F2N2O2 B13202430 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol is a complex organic compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.26 . This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the 1,2,4-oxadiazole ring and difluoroethyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions. The difluoroethyl group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like Pd/C (Palladium on carbon).
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially modulating their function. The difluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives and oxadiazole-containing molecules. For example:
Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the oxadiazole ring or difluoroethyl group, used in fragrance and flavor industries.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol lies in its combination of the rigid bicyclo[2.2.1]heptane core with the reactive oxadiazole ring and difluoroethyl group, offering a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C12H16F2N2O2 |
|---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
2-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H16F2N2O2/c1-11(13,14)10-15-9(18-16-10)6-12(17)5-7-2-3-8(12)4-7/h7-8,17H,2-6H2,1H3 |
InChI Key |
UHJDMXPTXMHJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CC3CCC2C3)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


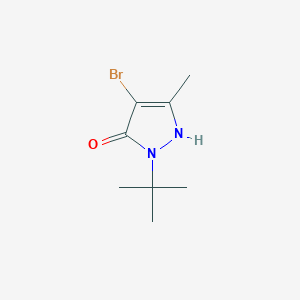
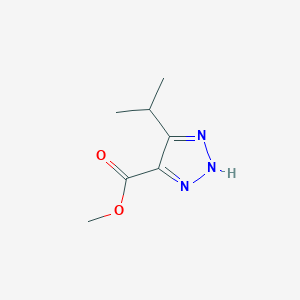
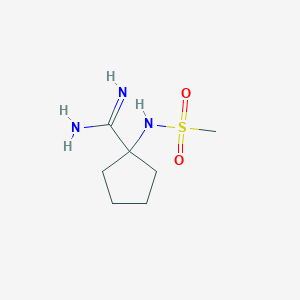
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)

![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)

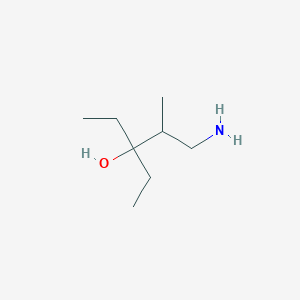
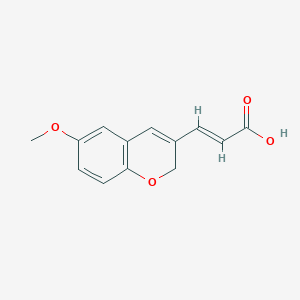

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)

